Chemical structure and molecular weight of BOC-Glu(OBzl)-Gly-OH
Chemical structure and molecular weight of BOC-Glu(OBzl)-Gly-OH
An In-Depth Technical Guide to BOC-Glu(OBzl)-Gly-OH: Synthesis, Characterization, and Application
This guide provides a comprehensive technical overview of the protected dipeptide, BOC-Glu(OBzl)-Gly-OH. Designed for researchers, chemists, and professionals in drug development, it delves into the molecule's fundamental properties, a detailed synthesis protocol, and its strategic application in peptide synthesis, grounding all claims in authoritative references.
Core Molecular Profile: BOC-Glu(OBzl)-Gly-OH
BOC-Glu(OBzl)-Gly-OH is a pivotal dipeptide building block in synthetic peptide chemistry. Its structure is strategically engineered with protecting groups to ensure regioselective peptide bond formation. The N-terminus of the glutamic acid residue is protected by a tert-butoxycarbonyl (Boc) group, which is labile under acidic conditions. The side-chain γ-carboxyl group of glutamic acid is protected as a benzyl ester (OBzl), which is typically removed via hydrogenolysis. This differential protection scheme allows for the selective deprotection and elongation of a peptide chain from either the N- or C-terminus, making it a versatile reagent.
Chemical Structure
The chemical structure of BOC-Glu(OBzl)-Gly-OH is illustrated below.
Caption: Chemical Structure of BOC-Glu(OBzl)-Gly-OH.
Physicochemical Properties
The key physicochemical properties of BOC-Glu(OBzl)-Gly-OH are derived from its constituent amino acids and protecting groups. These calculated values are essential for experimental design, including stoichiometry, solvent selection, and analytical characterization.
| Property | Value | Source / Method |
| Molecular Formula | C₁₉H₂₆N₂O₇ | Calculation |
| Molecular Weight | 394.42 g/mol | Calculation |
| Appearance | Expected to be a white to off-white solid | Inferred from precursors[1] |
| Solubility | Soluble in DMF, DCM; slightly soluble in Chloroform, Methanol | Inferred from precursors[2] |
| Storage Temperature | 2-8°C, sealed in a dry, dark place | Recommended for precursors |
Calculations are based on the molecular formulas of the precursors: Boc-Glu(OBzl)-OH (C₁₇H₂₃NO₆)[1][3] and Glycine (C₂H₅NO₂), minus one molecule of water (H₂O) for the peptide bond.
Synthesis of BOC-Glu(OBzl)-Gly-OH via Solution-Phase Coupling
The synthesis of this dipeptide is a classic example of solution-phase peptide synthesis, where the activated carboxyl group of BOC-Glu(OBzl)-OH is coupled with the amino group of a C-terminally protected glycine, followed by deprotection of the C-terminus. The following protocol is a robust, self-validating system employing a common carbodiimide-mediated coupling strategy.
Synthesis Workflow
The overall workflow involves the activation of the carboxylic acid, coupling to form the protected dipeptide, and subsequent purification.
Caption: Solution-phase synthesis workflow for BOC-Glu(OBzl)-Gly-OH.
Detailed Experimental Protocol
This protocol describes the coupling of BOC-L-Glu(OBzl)-OH with glycine methyl ester, followed by saponification to yield the final product.
Expertise & Causality:
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Coupling Reagents : N,N'-Dicyclohexylcarbodiimide (DCC) is used as the dehydrating agent to form the peptide bond. 1-Hydroxybenzotriazole (HOBt) is included as an additive. Causality : The addition of HOBt is critical as it reacts with the DCC-activated carboxyl group to form an active ester intermediate. This intermediate is less prone to racemization and side reactions compared to the initial O-acylisourea intermediate, ensuring higher yield and chiral purity of the final peptide[4].
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Base : N-Methylmorpholine (NMM) is a non-nucleophilic base used to neutralize the hydrochloride salt of the amino acid ester. Causality : This neutralization is essential to free the nucleophilic amino group required for the attack on the activated carboxyl group.
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Saponification : A mild base like Lithium Hydroxide (LiOH) is used for the final deprotection of the methyl ester. Causality : Saponification hydrolyzes the ester to a carboxylate salt, which is then acidified to yield the final carboxylic acid. This method is effective for simple alkyl esters.
Materials:
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BOC-L-Glu(OBzl)-OH (1.0 eq)
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Glycine methyl ester hydrochloride (H-Gly-OMe·HCl) (1.0 eq)
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N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
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1-Hydroxybenzotriazole (HOBt) (1.1 eq)
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N-Methylmorpholine (NMM) (1.0 eq)
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Dichloromethane (DCM), anhydrous
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Tetrahydrofuran (THF) and Water
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Lithium Hydroxide (LiOH)
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Ethyl acetate (EtOAc), 5% Sodium bicarbonate solution, 1N Hydrochloric acid, Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Amine Salt Neutralization: Dissolve H-Gly-OMe·HCl (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C. Add NMM (1.0 eq) dropwise and stir for 20 minutes to obtain the free amine.
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Carboxyl Group Activation: In a separate flask, dissolve BOC-L-Glu(OBzl)-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool to 0 °C.
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Coupling: Add the DCC solution (1.1 eq in DCM) to the BOC-L-Glu(OBzl)-OH/HOBt mixture and stir for 15 minutes. Then, add the neutralized glycine methyl ester solution from Step 1. Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Work-up: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with DCM. Combine the filtrates and wash sequentially with 1N HCl, 5% NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude BOC-Glu(OBzl)-Gly-OMe.
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Purification: Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient).
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Saponification: Dissolve the purified BOC-Glu(OBzl)-Gly-OMe in a mixture of THF and water (e.g., 3:1 ratio). Cool to 0 °C and add LiOH (1.2 eq) dissolved in water. Stir until TLC or HPLC analysis indicates complete consumption of the starting material.
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Final Isolation: Acidify the reaction mixture to pH ~3 with 1N HCl. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the final product, BOC-Glu(OBzl)-Gly-OH.
Application in Stepwise Peptide Synthesis
The primary application of BOC-Glu(OBzl)-Gly-OH is as a dipeptide building block in Boc-based Solid Phase Peptide Synthesis (SPPS).
Trustworthiness & Rationale: Using a pre-synthesized dipeptide block like BOC-Glu(OBzl)-Gly-OH can be more efficient than adding amino acids one by one. Rationale : This approach can circumvent difficult coupling reactions, reduce the total number of synthetic cycles, and potentially minimize the accumulation of deletion sequences, thereby improving the purity of the final crude peptide.
The workflow for its use in SPPS is as follows:
